A Senior Application Scientist's Guide to 3-Methoxy-2-(tributylstannyl)pyridine: Synthesis, Mechanism, and Application in Stille Cross-Coupling
A Senior Application Scientist's Guide to 3-Methoxy-2-(tributylstannyl)pyridine: Synthesis, Mechanism, and Application in Stille Cross-Coupling
This guide provides an in-depth technical overview of 3-Methoxy-2-(tributylstannyl)pyridine, a specialized organostannane reagent pivotal in modern synthetic organic chemistry. Tailored for researchers and drug development professionals, this document elucidates the compound's properties, synthesis, and application, with a core focus on the mechanistic underpinnings and practical execution of the Stille cross-coupling reaction.
Introduction: The Strategic Value of Functionalized Pyridine Stannanes
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille reaction holds a distinguished position due to the stability and functional group tolerance of its organostannane reagents.[1][2][3] Organostannanes are generally stable to air and moisture, a significant advantage that simplifies handling and reaction setup compared to more reactive organometallic counterparts like organoborons or organozincs.[4] 3-Methoxy-2-(tributylstannyl)pyridine emerges as a highly valuable building block within this class. Its structure incorporates a pyridine core, a ubiquitous scaffold in pharmaceuticals and materials science, functionalized with a methoxy group that modulates electronic properties and provides a handle for further transformations. The tributylstannyl moiety at the 2-position primes the molecule for regioselective carbon-carbon bond formation, enabling the strategic construction of complex biaryl and heteroaryl systems.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any experimental setting.
| Property | Value | Source(s) |
| CAS Number | 1094072-15-7 | [5][6] |
| Molecular Formula | C₁₈H₃₃NOSn | [5] |
| Molecular Weight | 398.17 g/mol | [5] |
| IUPAC Name | 3-methoxy-2-(tributylstannyl)pyridine | |
| Physical Form | Liquid or Solid | |
| Storage Temperature | -20°C is recommended for long-term stability. | [7] |
| InChI Key | CQLCSQRUZHMOIB-UHFFFAOYSA-N |
Note: Physical form can vary. Always consult the supplier-specific Safety Data Sheet (SDS).
The Stille Reaction: Mechanistic Framework
The power of 3-Methoxy-2-(tributylstannyl)pyridine is realized through the Stille cross-coupling reaction. The process is a catalytic cycle driven by a palladium complex, typically initiated from a Pd(0) source.[1][3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[1][2]
-
Transmetalation : This is often the rate-determining step.[3][8] The organostannane reagent transfers its pyridine group to the palladium center, displacing the halide and generating a new Pd(II) complex containing both organic partners (R¹ and R²). The three non-transferable butyl groups on the tin atom are crucial, as their migration rate is significantly slower, ensuring the selective transfer of the desired pyridine moiety.[2]
-
Reductive Elimination : The final step involves the coupling of the two organic groups (R¹-R²) from the palladium center, which are typically positioned cis to one another. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]
Caption: Catalytic Cycle of the Stille Reaction.
Synthesis of 2-Stannylpyridines: A General Workflow
Caption: General Synthesis Workflow for 2-Stannylpyridines.
Conceptual Protocol:
-
Preparation: A flame-dried, multi-neck flask is charged with a solution of 3-methoxypyridine in an anhydrous ethereal solvent (e.g., THF). The system is maintained under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C.
-
Metalation: A strong lithium amide base, such as Lithium Diisopropylamide (LDA), or an alkyllithium like n-butyllithium is added dropwise to the solution. The reaction is stirred at low temperature to allow for complete deprotonation at the C2 position, forming the lithiated intermediate.
-
Stannylation: Tributyltin chloride (Bu₃SnCl) is added to the reaction mixture. The anionic intermediate acts as a nucleophile, displacing the chloride from the tin reagent.
-
Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution (e.g., NH₄Cl) and warmed to room temperature. The organic product is extracted, dried, and purified, typically via column chromatography on silica gel, to yield the target organostannane.
Application Protocol: Stille Coupling of an Aryl Bromide
This protocol provides a representative, self-validating methodology for the palladium-catalyzed Stille coupling of 3-Methoxy-2-(tributylstannyl)pyridine with a generic aryl bromide.
Materials:
-
3-Methoxy-2-(tributylstannyl)pyridine (1.1 equiv)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[9]
-
Schlenk flask or sealed reaction tube
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Step-by-step Experimental Workflow for Stille Coupling.
Detailed Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[9]
-
Degassing: Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with argon. This process is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the syringe addition of 3-Methoxy-2-(tributylstannyl)pyridine (1.1 equiv).[9]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.[9] The reaction progress should be monitored by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate. To remove the highly toxic tributyltin bromide byproduct, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for at least one hour; the fluoride ions will precipitate the tin salts as insoluble tributyltin fluoride, which can often be seen as a white solid.[9]
-
Purification: Filter the mixture through a pad of celite to remove the solid tin salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Critical Safety and Handling Protocols for Organotin Compounds
Organotin compounds, particularly tributyltin derivatives, are notoriously toxic and pose significant health risks.[1][10] They can affect the central nervous system, irritate the skin and eyes, and are hazardous by all routes of exposure (inhalation, ingestion, and skin contact).[10][11] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving organotin reagents must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear chemically resistant gloves (nitrile gloves should be double-gloved or a heavier glove like butyl rubber should be used), a flame-resistant lab coat, and chemical splash goggles at all times.[12]
-
Handling: Use inert-atmosphere techniques (e.g., Schlenk line or glovebox) for transfers to prevent exposure and, in the case of some reagents like organotin hydrides, reaction with moisture.[12]
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and label it as hazardous waste.[10] Do not use water to clean up spills of water-reactive organotins.
-
Waste Disposal: All waste, including contaminated solvents, glassware, and PPE, must be collected in clearly labeled, sealed containers for hazardous waste disposal according to institutional and regulatory guidelines.[10][13] Washing glassware with a potassium fluoride solution can help precipitate residual tin for easier removal before final cleaning.
Conclusion
3-Methoxy-2-(tributylstannyl)pyridine is a powerful and precise tool for the synthesis of functionalized heteroaromatic compounds. Its utility is rooted in the reliability and functional group tolerance of the Stille reaction. By understanding the underlying reaction mechanism, mastering the required experimental techniques for inert-atmosphere chemistry, and—most importantly—adhering to stringent safety protocols for handling toxic organotin reagents, researchers can effectively leverage this compound to advance complex synthetic campaigns in pharmaceutical and materials science discovery.
References
- Stille reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026.
- Casanova, J., & Corey, E. J. (1961). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 83(5), 1147–1152.
- Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 6, 2026.
- Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved January 6, 2026.
- Stille Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 6, 2026.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Research Council. Retrieved January 6, 2026.
- Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab. Retrieved January 6, 2026.
- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. Retrieved January 6, 2026.
- Organo-tin compounds. (2022, June 30).
- Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC. Retrieved January 6, 2026.
- Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermediates. (n.d.). Benchchem. Retrieved January 6, 2026.
- Application Notes and Protocols: Stille Reaction Utilizing Tributyl(3-methoxyphenyl)stannane. (n.d.). Benchchem. Retrieved January 6, 2026.
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